9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine
CAS No.:
Cat. No.: VC17628692
Molecular Formula: C11H22N2
Molecular Weight: 182.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H22N2 |
|---|---|
| Molecular Weight | 182.31 g/mol |
| IUPAC Name | 9-propan-2-yl-9-azabicyclo[3.3.1]nonan-3-amine |
| Standard InChI | InChI=1S/C11H22N2/c1-8(2)13-10-4-3-5-11(13)7-9(12)6-10/h8-11H,3-7,12H2,1-2H3 |
| Standard InChI Key | JMRWTFYKVADZSU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C2CCCC1CC(C2)N |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound belongs to the 9-azabicyclo[3.3.1]nonane family, characterized by a bicyclic framework comprising a six-membered ring fused to a three-membered ring, with a nitrogen atom at the bridgehead position . The propan-2-yl (isopropyl) group substitutes the nitrogen at position 9, while an amine functional group occupies position 3 (Figure 1). This configuration introduces steric hindrance and conformational rigidity, which may influence its reactivity and binding properties .
Molecular Formula:
Molecular Weight: 183.29 g/mol (estimated from analogs) .
Stereochemical Considerations
While no direct stereochemical data exists for this compound, the related molecule (1R,5R)-3-propan-2-yl-9-azabicyclo[3.3.1]nonane demonstrates the importance of stereochemistry in bicyclic amines . The amine group at position 3 likely adopts an endo or exo conformation, affecting solubility and intermolecular interactions .
Physicochemical Properties
Thermal and Solubility Characteristics
Data extrapolated from the alcohol analog 9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol (CAS 1195148-85-6) provides preliminary insights :
| Property | Value |
|---|---|
| Melting Point | 89–90 °C (ethyl acetate solv.) |
| Predicted Boiling Point | 286.0 ± 15.0 °C |
| Density | 1.013 ± 0.06 g/cm³ |
| pKa | 14.84 ± 0.20 |
The amine group is expected to increase water solubility compared to the alcohol derivative due to hydrogen-bonding capabilities .
Spectroscopic Data
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IR: N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) dominate.
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NMR: The bicyclic framework produces distinct splitting patterns, with the isopropyl group appearing as a doublet (δ 1.0–1.2 ppm) and the amine protons resonating near δ 2.5 ppm .
Synthetic Pathways
General Bicyclic Amine Synthesis
The synthesis of 9-azabicyclo[3.3.1]nonane derivatives typically involves:
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Mannich Reaction: Condensation of glutaraldehyde, benzylamine, and acetone dicarboxylic acid to form the bicyclic core .
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Reductive Amination: Introduction of the isopropyl group via NaBH₄ reduction of imine intermediates .
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Deprotection: Removal of protecting groups (e.g., benzyl) under hydrogenolysis conditions .
Challenges in Amine Functionalization
Introducing the amine at position 3 requires selective oxidation or nucleophilic substitution, often complicated by the steric bulk of the isopropyl group . Recent advances in catalytic amination (e.g., Buchwald-Hartwig) may offer solutions .
Industrial Availability and Applications
| Supplier | Packaging | Price | Purity |
|---|---|---|---|
| TRC | 50 mg | $240 | ≥95% |
| American Custom Chemicals Corp. | 1–5 g | $1,216–$2,603 | 95% |
Future Research Directions
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